molecular formula C15H17BrN2O5S B2679157 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-65-0

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2679157
CAS No.: 2034367-65-0
M. Wt: 417.27
InChI Key: WJHPBXGFAHMMSG-UHFFFAOYSA-N
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Description

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a bromophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include bromobenzene, piperidine, morpholine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine and morpholine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
  • 4-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
  • 4-(1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Uniqueness

Compared to similar compounds, 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding interactions with target molecules.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPBXGFAHMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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